molecular formula C25H22N2O4 B11306155 Methyl 4-(5-hydroxy-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

Methyl 4-(5-hydroxy-3-methyl-7-phenyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

Cat. No.: B11306155
M. Wt: 414.5 g/mol
InChI Key: IKUVEDXQMAEFRC-UHFFFAOYSA-N
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Description

METHYL 4-{3-METHYL-5-OXO-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}BENZOATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core fused with an oxazole ring, which is further substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{3-METHYL-5-OXO-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}BENZOATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole-quinoline core. The final esterification step involves the reaction of the carboxylic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. Purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{3-METHYL-5-OXO-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated analogs.

Scientific Research Applications

METHYL 4-{3-METHYL-5-OXO-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-{3-METHYL-5-OXO-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with a similar quinoline core but different substituents.

    Oxazole derivatives: Compounds featuring the oxazole ring with various functional groups.

    Benzoate esters: Esters of benzoic acid with different alcohols.

Uniqueness

METHYL 4-{3-METHYL-5-OXO-7-PHENYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-4-YL}BENZOATE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

methyl 4-(3-methyl-5-oxo-7-phenyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-4-yl)benzoate

InChI

InChI=1S/C25H22N2O4/c1-14-21-22(16-8-10-17(11-9-16)25(29)30-2)23-19(26-24(21)31-27-14)12-18(13-20(23)28)15-6-4-3-5-7-15/h3-11,18,22,26H,12-13H2,1-2H3

InChI Key

IKUVEDXQMAEFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CC=C4)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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